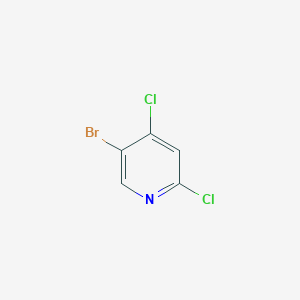

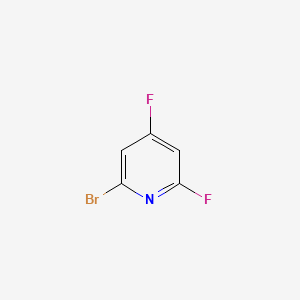

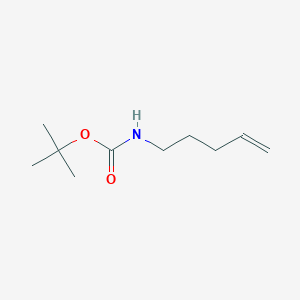

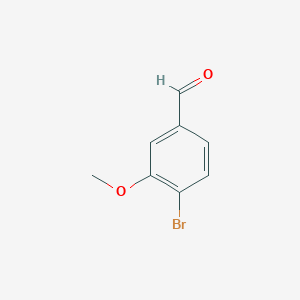

![molecular formula C7H14N2O B1280945 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamin CAS No. 54384-40-6](/img/structure/B1280945.png)

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamin

Übersicht

Beschreibung

2-(2-Oxa-6-azaspiro[33]heptan-6-yl)ethanamine is a heterocyclic compound that features a spiro structure, incorporating both oxygen and nitrogen atoms within its ring system

Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamin“, mit Fokus auf einzigartige Anwendungen in verschiedenen Bereichen:

Chemische Synthese

In der chemischen Synthese wird diese Spiroverbindung aufgrund ihrer Stabilität und Löslichkeit geschätzt, insbesondere wenn sie als Sulfonsäure-Salz isoliert wird .

Krebsbehandlung

Eine bemerkenswerte Anwendung liegt in der Synthese von Epidermalen Wachstumsfaktor-Rezeptor (EGFR)-Kinaseinhibitoren. Diese Inhibitoren werden in zielgerichteten Krebstherapien eingesetzt, insbesondere bei nicht-kleinzelligem Lungenkrebs .

Parkinson-Krankheit

Eine weitere Anwendung liegt in der Entwicklung von Leucin-reicher Repeat-Kinase 2 (LRRK2)-Inhibitoren. Diese Inhibitoren werden für ihr Potenzial zur Behandlung der Parkinson-Krankheit erforscht, indem sie eine bestimmte Kinase angreifen, von der angenommen wird, dass sie zum Fortschreiten der Krankheit beiträgt .

Wirkmechanismus

It’s worth noting that the 2-oxa-6-azaspiro[33]heptane fragment has been reported to be a structural surrogate for morpholine in a number of drug-like molecules . This suggests that it might interact with similar targets and pathways as morpholine-based drugs, but this would need to be confirmed with specific experimental data.

The compound is often isolated as a sulfonic acid salt, which yields a more stable and more soluble product . This could potentially affect its bioavailability and stability in different environments.

Biochemische Analyse

Biochemical Properties

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as a structural surrogate for morpholine in drug-like molecules . This compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of metabolites that may have distinct biological activities . Additionally, its binding to proteins can modulate their conformation and activity, thereby affecting cellular processes.

Cellular Effects

The effects of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, its impact on cell signaling pathways can result in changes in cell proliferation, differentiation, and apoptosis, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other compounds . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing significant toxicity.

Metabolic Pathways

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have distinct biological activities . This compound can also affect metabolic flux and metabolite levels, thereby influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution within cells . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular compartments can influence its interactions with biomolecules and subsequent biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-

Eigenschaften

IUPAC Name |

2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-1-2-9-3-7(4-9)5-10-6-7/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRAIRLPZXDJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1CCN)COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480690 | |

| Record name | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54384-40-6 | |

| Record name | 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.